molecular formula C17H22FN3O3 B6010837 N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide

Katalognummer: B6010837
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: PSPWQMJPCXRCML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a target for treating B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide is a reversible inhibitor of BTK that binds to the ATP-binding pocket of the kinase domain. BTK is a key component of the B-cell receptor signaling pathway, and its activation leads to downstream signaling events that promote cell survival and proliferation. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cell malignancies. In addition, this compound has been reported to modulate the immune microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, and enhancing the anti-tumor immune response. This compound has also been shown to inhibit platelet aggregation, which may have implications for its use in thrombotic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and optimized for potency and selectivity. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, this compound has some limitations for lab experiments. It is a reversible inhibitor that may require continuous dosing to maintain inhibition of BTK. In addition, this compound may have off-target effects on other kinases that could affect its specificity and potency.

Zukünftige Richtungen

There are several future directions for the development of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide. One potential direction is to combine this compound with other targeted therapies or immunotherapies to enhance its anti-tumor activity. Another direction is to evaluate the efficacy of this compound in other B-cell malignancies, such as follicular lymphoma and Waldenstrom macroglobulinemia. Finally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of the 4-fluorobenzamide intermediate, followed by the coupling of the piperidine and glycine moieties. The final step involves the acetylation of the glycine moiety to obtain the final product. The synthesis of this compound has been reported in several publications, and the yield and purity of the product have been optimized.

Wissenschaftliche Forschungsanwendungen

N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-4-fluorobenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cell malignancies. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in mouse models of CLL and MCL.

Eigenschaften

IUPAC Name

N-[[1-(2-acetamidoacetyl)piperidin-3-yl]methyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c1-12(22)19-10-16(23)21-8-2-3-13(11-21)9-20-17(24)14-4-6-15(18)7-5-14/h4-7,13H,2-3,8-11H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWQMJPCXRCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.